benzyl N-(1,3-dimethyl-2,4-dioxo-1,3-diazinan-5-yl)carbamate
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Overview
Description
Benzyl N-(1,3-dimethyl-2,4-dioxo-1,3-diazinan-5-yl)carbamate is a synthetic organic compound with the molecular formula C14H15N3O4 It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a diazinan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(1,3-dimethyl-2,4-dioxo-1,3-diazinan-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,3-dimethyl-2,4-dioxo-1,3-diazinan-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-(1,3-dimethyl-2,4-dioxo-1,3-diazinan-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-(1,3-dimethyl-2,4-dioxo-1,3-diazinan-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
- Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate
- Benzyl N-(1,3-dimethyl-2,4-dioxoisoindolin-5-yl)carbamate
Comparison: Benzyl N-(1,3-dimethyl-2,4-dioxo-1,3-diazinan-5-yl)carbamate is unique due to its specific diazinan ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. The presence of the diazinan ring can influence the compound’s stability, solubility, and interaction with molecular targets.
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
benzyl N-(1,3-dimethyl-2,4-dioxo-1,3-diazinan-5-yl)carbamate |
InChI |
InChI=1S/C14H17N3O4/c1-16-8-11(12(18)17(2)14(16)20)15-13(19)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,19) |
InChI Key |
ZSOOMEWEBLJDEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(=O)N(C1=O)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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